molecular formula C8H8OS B2462793 (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde CAS No. 2350854-78-1

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde

Cat. No.: B2462793
CAS No.: 2350854-78-1
M. Wt: 152.21
InChI Key: BGJMOJPNAMGZRH-YUMQZZPRSA-N
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Description

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde ( 1913292-40-6) is a chiral cyclopropane derivative of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C8H8OS and a molecular weight of 152.21 g/mol, features a thiophene substituent on a synthetically versatile cyclopropane scaffold . The aldehyde functional group serves as a key handle for further chemical transformations, enabling researchers to elaborate the molecule into more complex structures. Its rigid cyclopropane ring and the electron-rich thiophene system make it a valuable scaffold for the design and synthesis of novel small-molecule libraries, particularly in the development of pharmaceutical intermediates and agrochemicals. The stereochemistry is defined as racemic (rac-) or relative (rel-) with the (1R,2R) configuration, which is critical for studies exploring structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can avail the compound in quantities ranging from 50mg to 5g, subject to availability .

Properties

IUPAC Name

(1R,2R)-2-thiophen-3-ylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,4-5,7-8H,3H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMOJPNAMGZRH-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the reaction of thiophene-substituted alkenes with diazo compounds under the influence of chiral rhodium catalysts to achieve enantioselective cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carboxylic acid.

    Reduction: (1R,2R)-2-Thiophen-3-ylcyclopropane-1-methanol.

    Substitution: Brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Key Synthetic Routes

  • Cyclopropanation : Utilizes diazo compounds with thiophene-substituted alkenes.
  • Chiral Catalysts : Often rhodium-based catalysts are employed for enantioselective synthesis.

Chemistry

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde serves as a valuable chiral building block in organic synthesis. Its unique structure allows it to be used in the development of complex molecules and as a ligand in asymmetric catalysis.

Biology

This compound has been investigated for its bioactive properties, particularly its potential role in drug discovery. Research indicates that it may interact with specific biological targets, influencing various biochemical pathways.

Medicine

The pharmacological properties of this compound are under exploration, particularly regarding:

  • Anti-cancer Activity : Preliminary studies suggest it may inhibit tumor growth.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been noted.

Case Study 1: Anti-cancer Activity

A study explored the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, indicating its potential as an anti-cancer agent.

Research has shown that the compound can modulate specific receptors involved in inflammatory responses. This modulation suggests its utility in developing new therapeutic agents for conditions like arthritis and other inflammatory disorders.

Summary Table of Applications

FieldApplicationNotes
ChemistryChiral building blockUsed in asymmetric synthesis
BiologyBioactive compoundPotential interactions with biological targets
MedicineAnti-cancer and anti-inflammatoryOngoing research into pharmacological properties

Mechanism of Action

The mechanism of action of (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carbamide , a structurally analogous cyclopropane derivative from the same evidence source .

Property (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde (1R,2R)-2-Phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carbamide
Molecular Formula C₁₃H₁₂N₂OS C₁₃H₁₂N₂OS
Substituents Thiophen-3-yl, carbaldehyde Phenyl, thiazol-2-yl, carbamide
Functional Groups Aldehyde (CHO) Amide (CONH-)
Aromatic Rings Thiophene (sulfur-containing) Benzene (phenyl), thiazole (sulfur- and nitrogen-containing)
Monoisotopic Mass (Da) 244.06703 244.06703
Patent/Literature Count 0 patents, 0 literature 0 patents, 0 literature

Electronic and Reactivity Profiles

  • Thiophene vs. In contrast, the thiazole ring in the analog introduces nitrogen-based polarity, enabling hydrogen bonding and altering solubility . Thiazole’s nitrogen may also increase metabolic stability compared to thiophene in biological systems.
  • Carbaldehyde vs. Carbamide :

    • The aldehyde group in the target compound is highly reactive, serving as a precursor for imine formation or nucleophilic additions.
    • The amide group in the analog offers hydrogen-bonding capacity and stability, making it more suited for interactions with biological targets (e.g., enzymes or receptors).

Stereochemical Implications

Both compounds share the (1R,2R) configuration, which imposes rigidity on the cyclopropane ring. This stereochemistry could influence:

  • Chiral recognition in asymmetric synthesis.

Biological Activity

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H7OSC_8H_7OS. The structure includes a cyclopropane ring attached to a thiophene group, contributing to its unique chemical properties.

Synthesis

Various synthetic routes have been developed to produce this compound. These methods often involve cyclopropanation reactions using diazo compounds and metal catalysts. The choice of method can impact yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that compounds containing thiophene and cyclopropane moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene possess antibacterial activity against various strains, including drug-resistant bacteria.

CompoundActivityReference
This compoundAntibacterial
3-Thiophenecarboxylic AcidAntimicrobial
Cyclopropanecarboxylic AcidSynthetic Intermediate

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. Further mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest it may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene or cyclopropane ring can significantly influence its biological activity.

ModificationEffect on Activity
Substitution on thiopheneEnhanced antimicrobial properties
Alteration of the aldehyde groupIncreased anticancer efficacy

Q & A

Q. What synthetic methodologies are optimal for preparing (1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde?

The compound can be synthesized via cyclopropanation of thiophene derivatives using transition-metal catalysts (e.g., palladium or copper) under inert atmospheres. A typical procedure involves reacting thiophene-3-carbaldehyde with a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral catalyst to achieve the (1R,2R) stereochemistry. Purification is performed via column chromatography with hexane/ethyl acetate gradients .

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

Use a combination of 1H/13C-NMR to confirm the cyclopropane ring structure and thiophene substitution pattern. Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (ee) due to the compound’s stereogenic centers. IR spectroscopy (e.g., aldehyde C=O stretch at ~1670–1700 cm⁻¹) and melting point analysis further confirm purity .

Q. What are the key challenges in stabilizing the aldehyde functional group during synthesis?

The aldehyde group is prone to oxidation or nucleophilic attack. Protect it using acetal formation (e.g., ethylene glycol under acidic conditions) during reactive steps, then deprotect with aqueous HCl .

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence the compound’s reactivity in cyclopropane ring-opening reactions?

The stereochemistry dictates regioselectivity in ring-opening reactions. For example, nucleophilic attack on the cyclopropane ring occurs at the less hindered carbon (C1 in (1R,2R) configuration). Computational studies (DFT) can model transition states to predict outcomes, validated experimentally via kinetic isotope effects or stereochemical trapping .

Q. What strategies optimize cross-coupling reactions involving the thiophene moiety?

Use Pd(PPh3)2Cl2 or Suzuki-Miyaura catalysts for aryl-thiophene couplings. Prefunctionalize the thiophene with bromine or iodine to enhance reactivity. Solvent choice (e.g., toluene or THF) and base (e.g., K2CO3) significantly affect yield and selectivity .

Q. How can conflicting spectral data (e.g., NMR shifts) from different research groups be resolved?

Discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Reproduce experiments under standardized conditions and cross-validate with 2D NMR (COSY, HSQC) . Reference databases like NIST Chemistry WebBook provide benchmark spectral data for comparison .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO), aiding in understanding its redox behavior. Compare results with experimental cyclic voltammetry data to validate models .

Q. How does the thiophene ring’s electron-rich nature affect the aldehyde’s electrophilicity?

The thiophene’s conjugation stabilizes the aldehyde’s carbonyl group, reducing electrophilicity. Substituent effects (e.g., bromination at thiophene C4/C5) can modulate this property. UV-Vis spectroscopy and Hammett substituent constants quantify electronic effects .

Methodological Guidance

Q. What protocols mitigate side reactions during cyclopropanation?

  • Use slow addition of diazo compounds to avoid exothermic decomposition.
  • Employ low temperatures (−10°C to 0°C) and anhydrous solvents.
  • Monitor reaction progress via TLC with fluorescent indicators .

Q. How to design experiments for studying the compound’s application in asymmetric catalysis?

  • Screen chiral ligands (e.g., BINAP, Salen) in model reactions (e.g., aldol additions).
  • Use kinetic resolution experiments to assess enantioselectivity.
  • Characterize intermediates via X-ray crystallography (as in related thiophene-carbaldehyde structures) .

Data Contradiction Analysis

Q. Why do reported yields for similar syntheses vary widely (e.g., 70–90%)?

Variations arise from differences in catalyst loading, solvent purity, or workup procedures. Reproduce high-yield protocols with strict inert-atmosphere controls (Ar/N2) and anhydrous reagents. Statistical Design of Experiments (DoE) can identify critical factors .

Q. How to address discrepancies in reported melting points for derivatives?

Polymorphism or solvate formation may cause variations. Recrystallize the compound from multiple solvents (e.g., ethanol vs. chloroform) and analyze via PXRD to identify crystalline forms .

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